molecular formula C13H11NO2 B1589955 4-(Benzyloxy)picolinaldehyde CAS No. 63071-14-7

4-(Benzyloxy)picolinaldehyde

Cat. No.: B1589955
CAS No.: 63071-14-7
M. Wt: 213.23 g/mol
InChI Key: UJFIYDAKNVSOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a benzyloxy group attached to the fourth position of a picolinaldehyde molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)picolinaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 4-(benzyloxy)pyridin-2-ylmethanol using Dess-Martin periodinane in dichloromethane. The reaction mixture is stirred for 1.5 hours, followed by extraction and purification to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-(Benzyloxy)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzyloxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(Methoxy)picolinaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)picolinaldehyde: Similar structure but with an ethoxy group instead of a benzyloxy group.

    4-(Phenoxy)picolinaldehyde: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)picolinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions compared to other similar compounds. The benzyloxy group provides additional steric and electronic effects, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFIYDAKNVSOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489467
Record name 4-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-14-7
Record name 4-(Phenylmethoxy)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63071-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)picolinaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)picolinaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)picolinaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)picolinaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)picolinaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)picolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.